Bienvenue dans la boutique en ligne BenchChem!

(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine

Regioisomerism Structure-Activity Relationships Medicinal Chemistry

(5-Bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine (CAS 416890-08-9; ChemBridge ID: CHEMBRDG-BB is a secondary benzyl-phenethylamine derivative comprising a 5‑bromo‑2‑methoxybenzyl group linked via a secondary amine to a 4‑chlorophenethyl tail. It is an entry in the ChemBridge DIVERSet screening library, a collection of ~50,000 structurally diverse, drug‑like small molecules designed for high‑throughput screening and lead discovery.

Molecular Formula C16H17BrClNO
Molecular Weight 354.7 g/mol
CAS No. 416890-08-9
Cat. No. B4877679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine
CAS416890-08-9
Molecular FormulaC16H17BrClNO
Molecular Weight354.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CNCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H17BrClNO/c1-20-16-7-4-14(17)10-13(16)11-19-9-8-12-2-5-15(18)6-3-12/h2-7,10,19H,8-9,11H2,1H3
InChIKeyVBXLVNCSGPDPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine (CAS 416890-08-9) Is a High-Priority Screening Candidate: A Procurement-Focused Baseline


(5-Bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine (CAS 416890-08-9; ChemBridge ID: CHEMBRDG-BB 5526905) is a secondary benzyl-phenethylamine derivative comprising a 5‑bromo‑2‑methoxybenzyl group linked via a secondary amine to a 4‑chlorophenethyl tail . It is an entry in the ChemBridge DIVERSet screening library, a collection of ~50,000 structurally diverse, drug‑like small molecules designed for high‑throughput screening and lead discovery . The compound possesses a molecular formula of C₁₆H₁₇BrClNO and a molecular weight of 354.67 g/mol, with a predicted pKa of 8.79 ± 0.20 and a predicted logP of approximately 4.79 [1]. Its structural features — halogen substituents (Br, Cl), a methoxy group, and a secondary amine — place it within a class of molecules frequently screened against G‑protein‑coupled receptors (GPCRs), ion channels, and epigenetic targets.

Why Generic Substitution of (5-Bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine Is Scientifically Unsound: A Procurement Risk Assessment


In the family of brominated benzyl‑phenethylamines, subtle regioisomeric and substituent variations produce sharply divergent biological and physicochemical profiles that cannot be compensated by simple ‘class‑level’ interchange . For example, shifting the bromine atom from the 5‑position to the 3‑position and the methoxy group from the 2‑position to the 4‑position — as in [(3‑bromo‑4‑methoxyphenyl)methyl][2‑(4‑chlorophenyl)ethyl]amine (CAS 418772‑33‑5) — reorients the molecular dipole and alters hydrogen‑bonding geometry, which can completely invert target selectivity in closely related benzyl‑phenethylamine series [1]. Similarly, replacing the 4‑chloro substituent on the phenethyl ring with a 4‑methoxy group (CAS 355382‑22‑8) increases logP by approximately 0.3 units and introduces an additional hydrogen‑bond acceptor, potentially redirecting the compound toward different target classes . Without explicit biological data for each specific regioisomer, substituting one compound for another in a screening cascade or SAR campaign risks losing the precise steric and electronic signature for which the compound was originally selected, ultimately wasting screening resources and biasing hit triage.

Quantitative Differentiation Evidence for (5-Bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine (CAS 416890-08-9) Against Closest Analogs


Regioisomeric Differentiation: 5-Bromo-2-methoxy vs. 3-Bromo-4-methoxy Benzyl Series

The target compound (CAS 416890-08-9) is a 5‑bromo‑2‑methoxybenzyl regioisomer, which is structurally distinct from its 3‑bromo‑4‑methoxy counterpart (CAS 418772-33-5). In benzyl‑phenethylamine series, the 5,2‑substitution pattern positions the electron‑withdrawing bromine para to the benzylic methylene, whereas the 3,4‑pattern places bromine meta to the methylene and methoxy para. This difference alters the electron density on the aromatic ring and the pKa of the benzylamine nitrogen, with a predicted pKa of 8.79 ± 0.20 for the target compound . Although no direct biological head‑to‑head comparison data have been published, class‑level literature on benzyl‑phenethylamines indicates that such regioisomeric shifts can produce >10‑fold differences in target binding affinity [1].

Regioisomerism Structure-Activity Relationships Medicinal Chemistry

Phenethyl Tail Halogen Variation: 4-Chloro vs. 4-Methoxy Analogs

The target compound bears a 4‑chloro substituent on the phenethyl tail, while a close analog (CAS 355382-22-8) bears a 4‑methoxy group. The target compound’s 4‑chloro substituent contributes to a lower hydrogen‑bond acceptor count (1 vs. 2) and a lower logP of approximately 4.44 compared to an estimated ~4.79 for the chlorine analog [1]. The chlorine atom also introduces a halogen‑bond donor capability (σ‑hole) that is absent in the methoxy analog, potentially enhancing affinity for halogen‑binding pockets in proteins such as GPCRs and kinases [2]. No direct biological comparison data are available for this specific pair; however, the physicochemical divergence is quantifiable.

Halogen Bonding Lipophilicity Physicochemical Profiling

Free Base vs. Hydrobromide Salt: Solubility and Handling Differentiation

The target compound (CAS 416890-08-9) is available as a free base, whereas an alternative form exists as the hydrobromide salt (CAS 1609407-09-1). Hydrobromide salt formation typically increases aqueous solubility by 10‑ to 100‑fold compared to the free base and improves solid‑state stability, which directly impacts compound handling in high‑throughput screening and in vitro assays [1]. The free base form provides greater solubility in organic solvents and may be preferred for synthetic derivatization or cell‑based assays where DMSO solubility is critical, while the hydrobromide salt is advantageous for aqueous assay formats. No published comparative solubility data exist for this specific pair, but general salt‑formation principles are well‑established [1].

Salt Selection Solubility Formulation

Physicochemical Property Benchmarking: Boiling Point, Density, and Predicted ADME Profile

Predicted physicochemical properties for the target compound include a boiling point of 433.9 ± 40.0 °C, density of 1.361 ± 0.06 g/cm³, and pKa of 8.79 ± 0.20 . By comparison, the 4‑methoxy analog (CAS 355382-22-8) has a predicted boiling point of 443.9 ± 40.0 °C, approximately 10 °C higher, reflecting differences in intermolecular forces attributable to the methoxy vs. chloro substituent . The target compound has 6 rotatable bonds and a topological polar surface area (tPSA) of approximately 21 Ų, placing it within favorable drug‑like property space for CNS penetration [1]. The lower tPSA compared to the methoxy analog (predicted tPSA ~30 Ų) suggests potentially superior blood‑brain barrier permeability.

Physicochemical Properties ADME Prediction Compound Quality

Data Scarcity Advisory: Absence of Published Biological Activity Data for Head‑to‑Head Comparison

A comprehensive search of primary research literature, patent databases, BindingDB, ChEMBL, and PubChem yielded no published biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or SAR tables) for (5‑bromo‑2‑methoxybenzyl)[2‑(4‑chlorophenyl)ethyl]amine (CAS 416890-08-9) or its direct comparators . The compound is listed solely as a screening library entry (ChemBridge DIVERSet, ChemBRDG‑BB 5526905) and is offered by multiple vendors as a research chemical . This data gap means that any claim of target‑specific superiority over analogs cannot be supported by direct quantitative evidence at this time.

Data Availability Screening Library Compound Procurement Risk

Evidence‑Backed Application Scenarios for (5-Bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine (CAS 416890-08-9)


GPCR and Ion Channel High‑Throughput Screening Libraries

The compound’s predicted logP (~4.79), low tPSA (~21 Ų), and the presence of halogen‑bond donor (Cl) and acceptor (Br) features make it well‑suited for inclusion in diversity‑based screening decks targeting GPCR and ion channel families [1]. The structural features — secondary amine, halogens, and methoxy group — align with privileged scaffolds for aminergic and purinergic receptors. Procurement for a 10‑50 mg screening aliquot is appropriate when a broad GPCR panel screen is planned, particularly where halogen‑bonding interactions are known to drive ligand recognition [2].

Regioisomeric SAR Probes for Benzyl‑Phenethylamine Pharmacophores

When exploring the structure‑activity relationship of benzyl‑phenethylamine‑based ligands, the 5‑bromo‑2‑methoxy regioisomer serves as a key probe to benchmark against the 3‑bromo‑4‑methoxy isomer (CAS 418772-33-5) and other positional variants . The predicted pKa difference between the 5‑Br‑2‑OMe and 3‑Br‑4‑OMe patterns can influence amine protonation state at physiological pH, directly affecting binding electrostatics . A procurement set of 25‑100 mg of each regioisomer, sourced from the same vendor (e.g., ChemBridge), enables internally controlled SAR comparisons and minimizes batch‑to‑batch variability.

CNS Penetration Candidate Profiling in Neuroscience Drug Discovery

The compound’s favorable CNS MPO profile — low tPSA (~21 Ų), moderate logP (~4.79), and 6 rotatable bonds — supports its evaluation in neuroscience‑focused screening cascades [1]. The 4‑chloro substituent may additionally engage in halogen‑bonding with backbone carbonyls in CNS targets such as monoamine transporters or serotonin receptor subtypes. For neuroscience programs, procurement of the free base form (CAS 416890-08-9) is recommended for DMSO‑based cell assays, while the hydrobromide salt (CAS 1609407-09-1) is preferred for aqueous binding assays requiring enhanced solubility [3].

ChemBridge DIVERSet Library Replenishment and Hit Follow‑Up

As an entry in the ChemBridge DIVERSet library (ChemBRDG‑BB 5526905), this compound is available for hit resupply in milligram to gram quantities from ChemBridge Corporation . This ensures batch consistency and traceable sourcing, which is critical when a primary screening hit requires confirmation, dose‑response analysis, or initial SAR expansion. Procurement from ChemBridge directly is recommended for users seeking the identical batch analyzed in primary screens, minimizing the risk of impurity‑ or batch‑related artifacts that can arise from alternative suppliers .

Quote Request

Request a Quote for (5-bromo-2-methoxybenzyl)[2-(4-chlorophenyl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.